molecular formula C23H21ClN4O5S B11225310 1-(4-chlorophenyl)-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide

1-(4-chlorophenyl)-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide

Cat. No.: B11225310
M. Wt: 501.0 g/mol
InChI Key: WJLVMMAICMSQJZ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a nitrophenyl group, and a thieno[3,4-c]pyrazol moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the thieno[3,4-c]pyrazol intermediate, followed by the introduction of the chlorophenyl and nitrophenyl groups. The final step involves the formation of the cyclopentanecarboxamide moiety. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. .

Scientific Research Applications

1-(4-chlorophenyl)-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide can be compared with similar compounds, such as:

Properties

Molecular Formula

C23H21ClN4O5S

Molecular Weight

501.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide

InChI

InChI=1S/C23H21ClN4O5S/c24-16-5-3-15(4-6-16)23(11-1-2-12-23)22(29)25-21-19-13-34(32,33)14-20(19)26-27(21)17-7-9-18(10-8-17)28(30)31/h3-10H,1-2,11-14H2,(H,25,29)

InChI Key

WJLVMMAICMSQJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=C4CS(=O)(=O)CC4=NN3C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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